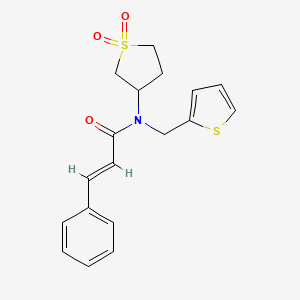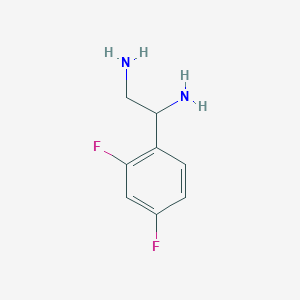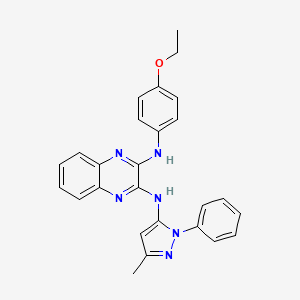
Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Ácido acético, metoxi-, 2-etoxi fenil éster (9CI) es un compuesto químico con la fórmula molecular C11H14O4. También se conoce por su número CAS: 773151-60-3 .
- Este éster pertenece a la clase de compuestos orgánicos conocidos como ésteres acetato. Se caracteriza por la presencia de una parte de ácido acético (CH3C(=O)O-) unida a un grupo 2-etoxi fenilo a través de un átomo de oxígeno.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para la preparación de este compuesto no están fácilmente disponibles en la literatura. Es probable que pueda sintetizarse mediante reacciones de esterificación que involucren ácido acético y el alcohol apropiado (2-etoxi fenol).
- Los métodos de producción industrial pueden implicar procesos de esterificación a gran escala, pero la información detallada sigue siendo propietaria.
Análisis De Reacciones Químicas
- En cuanto a los tipos de reacciones que experimenta, podemos inferir que participa en reacciones de esterificación (por ejemplo, con alcoholes) debido a su grupo funcional éster.
- Los reactivos comunes para la esterificación incluyen catalizadores ácidos (como ácido sulfúrico o ácido p-toluensulfónico) y calor.
- El principal producto formado a partir de la reacción entre ácido acético y 2-etoxi fenol sería el éster deseado.
Aplicaciones Científicas De Investigación
- Las aplicaciones de investigación de este compuesto abarcan diversos campos:
Química: Puede servir como un compuesto modelo para estudiar reacciones de esterificación y comprender el comportamiento de los ésteres acetato.
Biología: Investigar su actividad biológica, toxicidad y posibles interacciones con los componentes celulares.
Medicina: Explorar sus propiedades farmacológicas, como los efectos antiinflamatorios o analgésicos.
Industria: Evaluar su uso como agente aromatizante, fragancia o en otras aplicaciones industriales.
Mecanismo De Acción
- El mecanismo específico por el cual este compuesto ejerce sus efectos dependería de su contexto biológico.
- Si tiene actividad farmacológica, podría interactuar con receptores celulares, enzimas o vías metabólicas.
- Se necesita más investigación para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
- Desafortunadamente, no pude encontrar información directa sobre compuestos similares con la misma estructura. Puede explorar ésteres acetato relacionados o compuestos que contienen el grupo 2-etoxi fenilo para comparar.
Recuerda que aunque el nombre del compuesto pueda parecer complejo, su estudio contribuye a nuestra comprensión de la química orgánica y sus aplicaciones prácticas.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl) 2-methoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-4-5-7-10(9)15-11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
JJYZEOBSGMKVON-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)



![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)

![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)

![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)


